molecular formula C17H13F5N2O4 B456319 3,5-bis(difluoromethyl)-1-{5-[(4-fluorophenoxy)methyl]-2-furoyl}-4,5-dihydro-1H-pyrazol-5-ol

3,5-bis(difluoromethyl)-1-{5-[(4-fluorophenoxy)methyl]-2-furoyl}-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B456319
M. Wt: 404.29g/mol
InChI Key: QFQNLRICSDJNSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis(difluoromethyl)-1-{5-[(4-fluorophenoxy)methyl]-2-furoyl}-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(difluoromethyl)-1-{5-[(4-fluorophenoxy)methyl]-2-furoyl}-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps, including the formation of the pyrazole ring and the introduction of fluorine atoms. Common reagents used in the synthesis include difluoromethylating agents and furan derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(difluoromethyl)-1-{5-[(4-fluorophenoxy)methyl]-2-furoyl}-4,5-dihydro-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group or alter the pyrazole ring.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 3,5-bis(difluoromethyl)-1-{5-[(4-fluorophenoxy)methyl]-2-furoyl}-4,5-dihydro-1H-pyrazol-5-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of fluorinated molecules on biological systems. Its interactions with enzymes and proteins can provide insights into the role of fluorine in biological processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry

In industry, this compound can be used in the development of advanced materials, such as fluorinated polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3,5-bis(difluoromethyl)-1-{5-[(4-fluorophenoxy)methyl]-2-furoyl}-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(difluoromethyl)-1-{5-[(4-fluorophenoxy)methyl]-2-furoyl}-4,5-dihydro-1H-pyrazol-5-ol stands out due to its combination of a pyrazole ring, multiple fluorine atoms, and a furan ring. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H13F5N2O4

Molecular Weight

404.29g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[5-[(4-fluorophenoxy)methyl]furan-2-yl]methanone

InChI

InChI=1S/C17H13F5N2O4/c18-9-1-3-10(4-2-9)27-8-11-5-6-13(28-11)15(25)24-17(26,16(21)22)7-12(23-24)14(19)20/h1-6,14,16,26H,7-8H2

InChI Key

QFQNLRICSDJNSL-UHFFFAOYSA-N

SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)F)C(F)F

Canonical SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)F)C(F)F

Origin of Product

United States

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